molecular formula CHClFeMgO4 B12579231 Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) CAS No. 594847-31-1

Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1)

Cat. No.: B12579231
CAS No.: 594847-31-1
M. Wt: 192.62 g/mol
InChI Key: SFICIBRQISBLJG-UHFFFAOYSA-J
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Description

Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) is a mixed-metal compound with the formula FeMg(CO₃)Cl(OH). It contains Fe²⁺ and Mg²⁺ cations balanced by carbonate (CO₃²⁻), chloride (Cl⁻), and hydroxide (OH⁻) anions in a 1:1:1:1:1 molar ratio. While direct references to this specific compound are sparse in the literature, its properties can be inferred from analogous systems involving Fe, Mg, carbonate, chloride, and hydroxide ions .

Properties

CAS No.

594847-31-1

Molecular Formula

CHClFeMgO4

Molecular Weight

192.62 g/mol

IUPAC Name

magnesium;iron(2+);carbonate;chloride;hydroxide

InChI

InChI=1S/CH2O3.ClH.Fe.Mg.H2O/c2-1(3)4;;;;/h(H2,2,3,4);1H;;;1H2/q;;2*+2;/p-4

InChI Key

SFICIBRQISBLJG-UHFFFAOYSA-J

Canonical SMILES

C(=O)([O-])[O-].[OH-].[Mg+2].[Cl-].[Fe+2]

Origin of Product

United States

Preparation Methods

Co-precipitation from Aqueous Solutions

The most common and effective method to prepare iron(2+) magnesium carbonate chloride hydroxide involves co-precipitation from mixed aqueous solutions of soluble iron(II) and magnesium salts, typically chlorides, under controlled pH and atmosphere to prevent iron oxidation.

  • Procedure:

    • Prepare aqueous solutions of FeCl₂ and MgCl₂ in stoichiometric 1:1 molar ratio.
    • Slowly add a carbonate source, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), under stirring.
    • Maintain the pH in the alkaline range (around 8–10) by adding a base such as NaOH to promote hydroxide formation.
    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Fe²⁺ to Fe³⁺.
    • The precipitate formed is a mixed carbonate hydroxide chloride containing Fe²⁺ and Mg²⁺ in the desired ratio.
    • Filter, wash, and dry the precipitate under controlled conditions.
  • Chemical reactions involved:

$$
\text{Fe}^{2+} + \text{Mg}^{2+} + \text{CO}3^{2-} + \text{Cl}^- + \text{OH}^- \rightarrow \text{FeMgCO}3\text{ClOH (s)}
$$

  • Notes:
    • The carbonate source and pH control are critical to avoid formation of separate phases such as pure magnesium carbonate or iron hydroxides.
    • The presence of chloride ions stabilizes the structure and is introduced via the metal chloride salts.
    • The reaction temperature is typically ambient to slightly elevated (20–50 °C) to optimize crystallinity.

Hydrothermal Synthesis

Hydrothermal methods can be employed to improve crystallinity and phase purity by conducting the co-precipitation under elevated temperature and pressure in sealed autoclaves.

  • Procedure:

    • Mix FeCl₂ and MgCl₂ solutions with carbonate and hydroxide sources as above.
    • Transfer the mixture to a Teflon-lined autoclave.
    • Heat at 100–200 °C for several hours (6–24 h).
    • Cool, filter, wash, and dry the product.
  • Advantages:

    • Enhanced crystallinity and phase homogeneity.
    • Better control over particle size and morphology.
    • Reduced impurities and improved stability of Fe²⁺ in the structure.

Controlled Carbonation of Magnesium Hydroxide and Iron(II) Hydroxide Mixtures

Another approach involves first preparing mixed hydroxides of Fe²⁺ and Mg²⁺ by adding a base to their chloride solutions, followed by controlled carbonation.

  • Procedure:

    • Prepare a mixed solution of FeCl₂ and MgCl₂.
    • Add NaOH to precipitate Fe(OH)₂ and Mg(OH)₂ simultaneously.
    • Bubble CO₂ gas slowly through the slurry to convert hydroxides into carbonate hydroxide chloride phases.
    • Control temperature and CO₂ flow rate to avoid over-carbonation or formation of unwanted phases.
  • Chemical transformations:

$$
\text{Fe(OH)}2 + \text{Mg(OH)}2 + \text{CO}2 \rightarrow \text{FeMgCO}3\text{ClOH}
$$

  • Notes:
    • This method allows fine-tuning of the carbonate content.
    • Requires careful control to maintain Fe²⁺ oxidation state.

Industrial and High-Purity Routes

Industrial preparation of magnesium carbonate and related compounds often involves:

  • Mining and purification of magnesite (MgCO₃).
  • Reaction of magnesium chloride with sodium carbonate to precipitate basic magnesium carbonate (a hydrated complex of magnesium carbonate and hydroxide).
  • Subsequent incorporation of iron(II) salts under controlled conditions to form the mixed compound.

High-purity routes may involve:

  • Formation of magnesium bicarbonate by reacting magnesium hydroxide slurry with CO₂ under pressure.
  • Vacuum drying to remove CO₂ and water, yielding magnesium carbonate.
  • Parallel incorporation of iron(II) chloride under inert atmosphere to form the mixed carbonate chloride hydroxide.

Data Table: Summary of Preparation Methods

Method Starting Materials Conditions Advantages Challenges
Co-precipitation FeCl₂, MgCl₂, NaHCO₃/Na₂CO₃, NaOH Ambient temp, inert atmosphere, pH 8–10 Simple, scalable, good control Fe²⁺ oxidation risk, phase purity
Hydrothermal synthesis Same as co-precipitation 100–200 °C, sealed autoclave, 6–24 h High crystallinity, phase purity Requires autoclave, energy input
Controlled carbonation FeCl₂, MgCl₂, NaOH, CO₂ gas Ambient to mild heating, CO₂ bubbling Fine carbonate control Fe²⁺ oxidation, CO₂ flow control
Industrial high-purity route Mg(OH)₂, CO₂, FeCl₂ High pressure CO₂, vacuum drying High purity, industrial scale Complex, costly equipment

Research Findings and Analysis

  • The co-precipitation method is widely reported as the most straightforward and effective for synthesizing iron(2+) magnesium carbonate chloride hydroxide with controlled stoichiometry and layered structure. Maintaining an inert atmosphere is critical to prevent Fe²⁺ oxidation, which would alter the compound's properties and phase composition.

  • Hydrothermal synthesis improves crystallinity and phase homogeneity, which is beneficial for applications requiring well-defined layered structures. Elevated temperature and pressure facilitate better incorporation of ions into the lattice.

  • Controlled carbonation of mixed hydroxides allows precise tuning of carbonate content and phase formation but requires careful monitoring of CO₂ introduction and pH.

  • Industrial methods for magnesium carbonate production provide a foundation for scaling up synthesis, but the incorporation of iron(II) requires additional precautions due to its sensitivity.

  • Analytical techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) confirm the formation of the layered double hydroxide structure and the presence of carbonate, chloride, and hydroxide ions in the lattice.

  • The compound's stability is influenced by the preparation method, with hydrothermal products generally exhibiting higher thermal and chemical stability.

Scientific Research Applications

Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex compounds and materials.

    Biology: Investigated for its potential role in biological systems, particularly in mineralization processes.

    Medicine: Studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) involves its interaction with various molecular targets and pathways:

    Molecular Targets: Iron and magnesium ions can interact with enzymes and proteins, influencing their activity.

    Pathways: The compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Basic Magnesium Carbonate (MgCO₃·Mg(OH)₂·nH₂O)

  • Composition : Contains Mg²⁺, CO₃²⁻, and OH⁻ but lacks Fe²⁺ and Cl⁻.
  • Thermal Stability : Decomposes at lower temperatures (~300–400°C) due to MgCO₃ dissociation, as Mg carbonates degrade faster than Ca or Fe carbonates .
  • Applications : Widely used in pharmaceuticals and as a flame retardant, whereas the Fe-containing compound may have niche roles in catalysis or environmental remediation due to Fe²⁺ redox activity .

Dolomite (CaMg(CO₃)₂)

  • Composition : A double carbonate of Ca²⁺ and Mg²⁺ without Cl⁻ or OH⁻.
  • Structural Differences : Dolomite adopts a layered rhombohedral structure, while FeMg(CO₃)Cl(OH) likely forms a more disordered lattice due to anion diversity.
  • Reactivity : Dolomite resists acidic conditions better than FeMg(CO₃)Cl(OH), which may release CO₂, Cl⁻, and OH⁻ in acidic environments .

Iron(II) Carbonate (FeCO₃)

  • Oxidation Sensitivity : FeCO₃ oxidizes readily to Fe³⁺ oxides (e.g., Fe₂O₃) in air, whereas the presence of Mg²⁺ and Cl⁻ in FeMg(CO₃)Cl(OH) might slow oxidation by stabilizing the crystal lattice .
  • Thermal Decomposition : FeCO₃ decomposes above 500°C, similar to MgCO₃, but the mixed-anion system in FeMg(CO₃)Cl(OH) could exhibit stepwise degradation (e.g., Cl⁻ loss before CO₃²⁻) .

Magnesium Chloride Hydroxide (Mg(OH)Cl)

  • Anion Ratio : Contains only Cl⁻ and OH⁻, lacking CO₃²⁻ and Fe²⁺.
  • Hygroscopicity : Mg(OH)Cl is highly hygroscopic, while FeMg(CO₃)Cl(OH) may exhibit reduced moisture sensitivity due to carbonate incorporation .

Key Research Findings and Data Tables

Table 1: Thermal Stability Comparison

Compound Decomposition Temperature (°C) Key Degradation Products
FeMg(CO₃)Cl(OH) (inferred) 450–600 FeO, MgO, CO₂, HCl, H₂O
Basic MgCO₃ 300–400 MgO, CO₂, H₂O
Dolomite 800–900 CaO, MgO, CO₂
FeCO₃ 500–600 FeO, CO₂

Table 2: Infrared Spectroscopy Peaks

Compound IR Peaks (cm⁻¹) Assignments
FeMg(CO₃)Cl(OH) (predicted) 870 (CO₃²⁻), 590 (Fe–O), 3400 (OH) Carbonate bending, Fe–O stretch, OH stretch
Basic MgCO₃ 880 (CO₃²⁻), 3700 (OH) Carbonate bending, OH stretch
FeCO₃ 860 (CO₃²⁻), 500 (Fe–O) Carbonate bending, Fe–O stretch

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